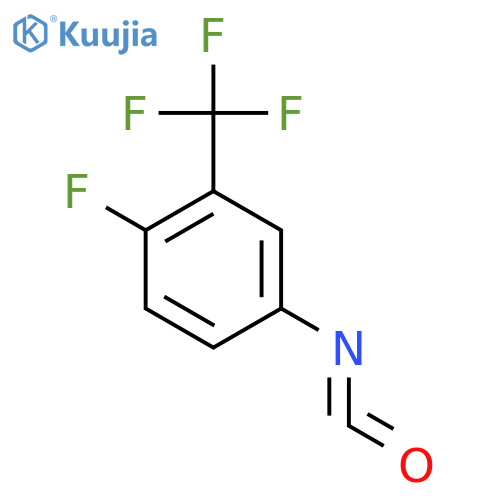Cas no 139057-86-6 (4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE)

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 化学的及び物理的性質
名前と識別子
-
- 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
- TIMTEC-BB SBB006632
- 4-FLUOR-3-(TRIFLUORMETHYL)-PHENYLISOCYAN
- Benzene, 1-fluoro-4-isocyanato-2-(trifluoromethyl)- (9CI)
- 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene
- 4-Fluoro-3-trifluoromethylphenyl isocyanate
- BS-21381
- A807472
- GEO-01433
- 4-Fluoro-3-(trifluoromethyl)phenylisocyanate
- SCHEMBL60206
- 3-trifluoromethyl4-fluoro-phenylisocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, 97%
- 139057-86-6
- RACPREGABALIN
- FT-0643302
- Benzene, 1-fluoro-4-isocyanato-2-(trifluoromethyl)-
- W-200112
- F71543
- DTXSID00369881
- MFCD00673072
- 4-fluoro-3-(trifluoromethyl)phenyl isocynate
- EN300-271048
- 4-fluoro-3-trifluoromethyl-phenyl-isocyanate
- 1-fluoro-4-isocyanato-2-trifluoromethylbenzene
- AKOS009157467
- SY066858
- DB-008398
-
- MDL: MFCD00673072
- インチ: InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
- InChIKey: OPPYFFRLKJUEOS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1N=C=O)C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 205.01500
- どういたいしつりょう: 205.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.4A^2
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.44 g/mL at 25 °C(lit.)
- ゆうかいてん: N/A℃
- ふってん: 48 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.461(lit.)
- ようかいど: ほとんど溶けない(0.053 g/l)(25ºC)、
- PSA: 29.43000
- LogP: 2.81180
- じょうきあつ: 0.9±0.3 mmHg at 25°C
- ようかいせい: 使用できません
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:UN 2922 8/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26
-
危険物標識:

- セキュリティ用語:S26-36/37/39
- リスク用語:R20/21/22
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-271048-0.05g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.05g |
$19.0 | 2023-09-11 | |
| Enamine | EN300-271048-1.0g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| abcr | AB200665-1 g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 1 g |
€178.00 | 2023-07-20 | ||
| abcr | AB200665-5 g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 5 g |
€450.00 | 2023-07-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 472220-2G-A |
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE |
139057-86-6 | 97% | 2G |
¥1843.12 | 2022-02-24 | |
| TRC | F599993-100mg |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate |
139057-86-6 | 100mg |
$ 70.00 | 2022-06-04 | ||
| Enamine | EN300-271048-0.1g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.1g |
$26.0 | 2023-09-11 | |
| Enamine | EN300-271048-0.5g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.5g |
$58.0 | 2023-09-11 | |
| Enamine | EN300-271048-5.0g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 5.0g |
$230.0 | 2023-02-28 | |
| abcr | AB200665-5g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 5g |
€450.00 | 2025-02-14 |
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATEに関する追加情報
4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネート(CAS No. 139057-86-6)の専門的な解説と応用
4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートは、有機合成化学において重要なイソシアネート化合物の一つです。この化合物は、フッ素とトリフルオロメチル基を有する芳香族イソシアネートとして、医薬品中間体や機能性材料の合成に広く利用されています。特に、CAS番号139057-86-6で登録されるこの物質は、その特異な構造から高い反応性を示し、多様な化学変換が可能です。
近年、フッ素含有化合物への関心が高まっており、4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートもその例外ではありません。フッ素原子の導入により、化合物の脂溶性や代謝安定性が向上するため、医薬品開発の分野で特に注目されています。また、トリフルオロメチル基は、分子の電子特性を変化させ、生物活性に影響を与えることが知られています。
この化合物の合成方法としては、対応するアミンから出発し、ホスゲンまたはその代替試薬を用いた変換が一般的です。しかし、最近ではより安全で環境に優しい合成法の開発が進められており、グリーンケミストリーの観点からも研究が活発に行われています。特に、カーボンニュートラルやサステナブルケミストリーに関連した手法が注目を集めています。
4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートの応用分野は多岐にわたります。医薬品分野では、抗炎症薬や抗がん剤の中間体としての利用が研究されています。また、材料科学の分野では、高性能ポリマーや機能性コーティング材料の原料としての可能性が探求されています。さらに、電子材料や有機EL関連の研究でも、この化合物の特性が注目されています。
市場動向として、フッ素含有医薬品の需要増加に伴い、4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートの需要も堅調に推移しています。特に、創薬研究や精密医療の進展が、この化合物の市場成長を後押ししています。また、バイオ医薬品やADC(抗体薬物複合体)の開発においても、この化合物の利用可能性が検討されています。
安全性に関する情報としては、イソシアネート基を有するため、取り扱いには適切な保護具の使用と換気が不可欠です。最近の研究では、より安全なイソシアネート代替物質の開発も進められており、労働安全と環境保護の観点からも注目されています。特に、作業環境管理や化学物質管理に関する規制の強化が、この分野の研究開発に影響を与えています。
今後の展望として、4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートは、次世代医療材料やスマート材料の開発において重要な役割を果たすと期待されています。特に、ナノテクノロジーと組み合わせた応用や、バイオセン��ー分野での利用が注目されています。また、AI創薬や計算化学を活用した新規用途の開拓も進められています。
研究開発のトレンドとしては、4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネートの立体選択的反応や、不斉合成への応用が活発に研究されています。さらに、フロー化学や連続生産プロセスへの適応も検討されており、プロセス化学の観点からも注目されています。これらの進展は、医薬品製造の効率化とコスト削減に貢献すると期待されています。
139057-86-6 (4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
